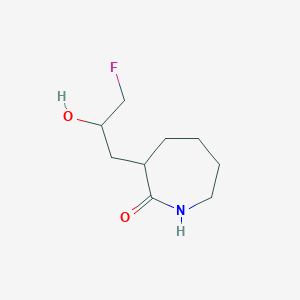

3-(3-Fluoro-2-hydroxypropyl)azepan-2-one

Description

3-(3-Fluoro-2-hydroxypropyl)azepan-2-one is a seven-membered lactam (azepan-2-one) substituted with a 3-fluoro-2-hydroxypropyl group at the 3-position. This compound combines a strained lactam ring with a fluorinated hydroxyalkyl chain, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C9H16FNO2 |

|---|---|

Molecular Weight |

189.23 g/mol |

IUPAC Name |

3-(3-fluoro-2-hydroxypropyl)azepan-2-one |

InChI |

InChI=1S/C9H16FNO2/c10-6-8(12)5-7-3-1-2-4-11-9(7)13/h7-8,12H,1-6H2,(H,11,13) |

InChI Key |

LOPXOCUNQMSEEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)C(C1)CC(CF)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. general methods include the use of fluorinated intermediates and azepanone derivatives . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques .

Chemical Reactions Analysis

3-(3-Fluoro-2-hydroxypropyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium iodide or potassium fluoride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3-Fluoro-2-hydroxypropyl)azepan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azepan-2-one Derivatives

Azepan-2-one (125)

- Structure : Unsubstituted azepan-2-one.

- Synthesis: Formed via Bu₃SnH-mediated reduction of 2-azidocyclohexanone .

- Applications : Intermediate in organic synthesis.

3-{[2-Chloro-6-(trifluoromethyl)phenyl]amino}azepan-2-one

- Structure: Azepan-2-one substituted with a chloro-trifluoromethylphenyl amino group.

- Molecular Weight : 306.71 g/mol.

- Lacks the hydroxypropyl moiety, reducing hydrophilicity .

Fluorinated Hydroxypropyl-Containing Compounds

1-(3-Fluoro-2-hydroxypropyl)-2-nitroimidazole (FMISO)

- Structure : Nitroimidazole core with a 3-fluoro-2-hydroxypropyl chain.

- Applications : Clinical PET tracer for imaging tumor hypoxia .

- Comparison :

- Bioactivity : FMISO’s nitroimidazole group enables hypoxia-specific accumulation, a feature absent in azepan-2-one derivatives.

- Fluorine Role : Enhances metabolic stability and membrane permeability in both compounds.

1-(3-Amino-1-phenylpropyl)-3-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one

Lactams with Hydroxyalkyl Substituents

3',4'-Dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone

- Structure: Azepine ring linked to a dihydroxyacetophenone group.

- Molecular Weight : 249.31 g/mol.

- Safety data indicate moderate toxicity, suggesting fluorination may alter metabolic pathways .

Key Observations :

- Fluorination in the target compound and FMISO reduces LogP compared to non-fluorinated analogs, balancing lipophilicity and solubility.

- The azepan-2-one core’s ring strain may increase reactivity compared to six-membered lactams.

Biological Activity

3-(3-Fluoro-2-hydroxypropyl)azepan-2-one is a compound with notable biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Structure:

- Molecular Formula: C10H14FNO2

- Molecular Weight: 201.23 g/mol

- IUPAC Name: 3-(3-fluoro-2-hydroxypropyl)azepan-2-one

Synthesis

The synthesis of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one typically involves the reaction of azepanone derivatives with fluorinated alcohols under controlled conditions. The following synthetic route is commonly employed:

- Starting Materials: Azepan-2-one and 3-fluoro-2-hydroxypropyl bromide.

- Reaction Conditions: The reaction is usually performed in a solvent such as dimethylformamide (DMF) at elevated temperatures.

- Catalysts: Common catalysts include potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

The biological activity of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and binding affinity, which is crucial for its pharmacological effects.

Therapeutic Potential

Research indicates that this compound exhibits potential in several therapeutic areas:

- Anticancer Activity: Studies have shown that derivatives of azepanones can induce apoptosis in cancer cell lines. For instance, compounds similar to 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one demonstrated cytotoxic effects against various tumors, including breast and lung cancers .

- Neurological Effects: The compound has been investigated for its potential to modulate neurotransmitter systems, particularly through interactions with muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neurological | Modulates muscarinic receptor activity | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight (g/mol) | Anticancer Activity | Neurological Activity |

|---|---|---|---|

| 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one | 201.23 | Yes | Yes |

| Piperidine Derivative | Varies | Yes | Moderate |

| Other Azepanones | Varies | Yes | Limited |

Case Studies

- Cytotoxicity Study : A study conducted on the FaDu hypopharyngeal tumor cells showed that 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests its potential as an effective anticancer agent.

- Neuropharmacological Assessment : In a model assessing cognitive enhancement, the compound demonstrated promising results in improving memory retention and reducing cholinergic deficits in animal models, indicating its potential utility in treating Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.